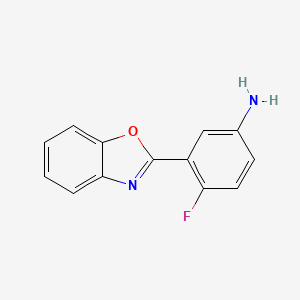

3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,3-benzoxazol-2-yl)-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPQMNYKHHIKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382432 | |

| Record name | 3-(1,3-benzoxazol-2-yl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220705-28-2 | |

| Record name | 3-(1,3-benzoxazol-2-yl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline is a fluorinated benzoxazole derivative of interest in medicinal chemistry and drug discovery. The benzoxazole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, making fluorinated analogs like this compound attractive for investigation as potential therapeutic agents.

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoxazole ring system linked to a 4-fluoroaniline moiety at the 3-position of the aniline ring.

Molecular Formula: C₁₃H₉FN₂O

Molecular Weight: 228.22 g/mol

CAS Number: 220705-28-2

While specific experimental data for the physicochemical properties of this compound are not widely available in the public domain, the following table summarizes key identifiers and predicted properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 220705-28-2 |

| Molecular Formula | C₁₃H₉FN₂O |

| Molecular Weight | 228.22 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)OC(=N2)C3=CC(=C(C=C3)F)N |

| InChI Key | Not available |

| Predicted LogP | 3.5 (using consensus prediction) |

| Predicted Solubility | Low solubility in water |

| Predicted pKa | Basic pKa around 3-4 (aniline nitrogen) |

Note: Predicted values are estimations and should be confirmed by experimental data.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole and the fluoroaniline rings. The amino group protons will likely appear as a broad singlet. The fluorine atom will cause splitting of adjacent proton signals.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the oxazole ring, and C-F stretching.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 228, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the benzoxazole and fluoroaniline rings.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a general and widely used method for the synthesis of 2-arylbenzoxazoles can be adapted. This typically involves the condensation of a 2-aminophenol with a substituted benzoic acid or its derivative.

General Synthesis of 2-Arylbenzoxazoles

A common method for the synthesis of 2-arylbenzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[1]

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminophenol (1 equivalent) and 2-fluoro-5-aminobenzoic acid (1 equivalent) in polyphosphoric acid (PPA) (10-20 times the weight of the reactants).

-

Reaction: Heat the reaction mixture to 180-200°C with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to approximately 100°C and pour it slowly into a beaker of ice-water with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Applications in Drug Development

Benzoxazole derivatives are of significant interest in drug discovery due to their diverse biological activities. The presence of the fluoroaniline moiety in this compound suggests potential applications as a scaffold for the development of kinase inhibitors, antimicrobial agents, or other targeted therapies. The fluorine atom can enhance binding to target enzymes and improve metabolic stability, which are desirable properties in drug candidates.

While specific biological activities for this compound are not yet widely reported, related benzoxazole structures have shown promise in various therapeutic areas. Further research is needed to elucidate the pharmacological profile of this compound.

Logical Relationship for Drug Discovery Potential

Caption: Rationale for the drug discovery potential of the title compound.

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of medicinal chemistry. This technical guide has summarized the available information on its chemical structure and properties, and has provided a plausible synthetic route based on established benzoxazole synthesis methodologies. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this compound and explore its biological activities. Such studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

Spectroscopic and Analytical Profile of 2-(4-Aminophenyl)benzoxazole: A Technical Guide

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Their unique structural framework allows for interaction with various biological targets, making them key scaffolds in medicinal chemistry and drug discovery. This technical guide provides an in-depth look at the spectroscopic and analytical characteristics of 2-(4-aminophenyl)benzoxazole, a representative member of this family. The document outlines detailed experimental protocols for acquiring spectroscopic data, presents the data in a structured format for clarity, and includes logical workflows for synthesis and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(4-aminophenyl)benzoxazole.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.95 | d, J=8.4 Hz | 2H | H-2', H-6' |

| 7.65 - 7.60 | m | 2H | H-4, H-7 |

| 7.30 - 7.25 | m | 2H | H-5, H-6 |

| 6.70 | d, J=8.4 Hz | 2H | H-3', H-5' |

| 5.90 | s (br) | 2H | -NH₂ |

¹³C NMR (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 162.5 | C-2 |

| 151.0 | C-4' |

| 150.5 | C-7a |

| 142.0 | C-3a |

| 129.0 | C-2', C-6' |

| 124.5 | C-5 |

| 124.0 | C-6 |

| 119.0 | C-1' |

| 118.5 | C-7 |

| 114.0 | C-3', C-5' |

| 110.0 | C-4 |

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of 2-(4-aminophenyl)benzoxazole would be characterized by the following absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3050 | Medium | Aromatic C-H stretching |

| 1630 | Strong | C=N stretching of the benzoxazole ring |

| 1600, 1500, 1450 | Medium to Strong | Aromatic C=C stretching |

| 1240 | Strong | Asymmetric C-O-C stretching of the benzoxazole ring |

| 830 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Note: Data is representative for this class of compounds.

Table 3: Mass Spectrometry (MS) Data

The mass spectrum would be expected to show the following key fragments.

| m/z | Relative Intensity | Assignment |

| 210 | High | [M]⁺ (Molecular Ion) |

| 182 | Medium | [M - CO]⁺ |

| 119 | Medium | [C₇H₅NO]⁺ (Benzoxazole fragment) |

| 92 | High | [C₆H₆N]⁺ (Aniline fragment) |

Note: Fragmentation patterns are predicted based on the structure.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 2-(4-Aminophenyl)benzoxazole

A common and effective method for the synthesis of 2-arylbenzoxazoles is the condensation of a 2-aminophenol with a benzoic acid derivative.[1]

Procedure:

-

A mixture of 2-aminophenol (1 equivalent) and 4-aminobenzoic acid (1 equivalent) is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA).

-

The reaction mixture is typically heated to a high temperature (e.g., 180-200 °C) for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice-cold water or a dilute solution of sodium bicarbonate to neutralize the acid.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-(4-aminophenyl)benzoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16

-

Spectral Width: -2 to 12 ppm

-

Relaxation Delay: 2 seconds

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled pulse sequence

-

Number of Scans: 1024

-

Spectral Width: 0 to 200 ppm

-

Relaxation Delay: 5 seconds

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: GC-MS or direct inlet MS system

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40 - 500

-

The sample is introduced into the ion source, and the resulting mass spectrum is recorded.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis and analytical workflow for 2-(4-aminophenyl)benzoxazole.

References

An In-depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delineates its chemical identity, physicochemical properties, a robust synthesis protocol, and detailed spectroscopic characterization. Furthermore, it explores the compound's potential applications in drug development by examining the role of the benzoxazole scaffold in relevant biological signaling pathways.

Chemical Identity and Properties

The foundational step in the rigorous evaluation of any chemical entity is the unambiguous confirmation of its identity and a thorough characterization of its physical and chemical properties.

IUPAC Name and CAS Number

The nomenclature and registry information provide a universal identifier for this specific molecule.

-

Common Name: this compound

-

CAS Number: 220705-28-2[1]

Chemical Structure

The structural formula dictates the compound's reactivity and its potential interactions with biological targets.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of key physicochemical data is crucial for handling, formulation, and experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉FN₂O | [2] |

| Molecular Weight | 228.23 g/mol | |

| Appearance | Expected to be a solid at room temperature | [3] |

| Melting Point | Not available. Related benzoxazole anilines have melting points in the range of 207-210 °C. | [4] |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | [3] |

Synthesis and Characterization

The synthesis of novel compounds and their rigorous characterization are cornerstones of chemical and pharmaceutical research.

Synthesis Protocol

The following protocol describes a plausible synthetic route for this compound, based on established methods for benzoxazole synthesis.[5] This method involves the condensation of an o-aminophenol with a substituted benzoic acid.

Reaction Scheme:

2-Amino-5-fluorophenol + 3-Aminobenzoic acid → this compound

Materials:

-

2-Amino-5-fluorophenol

-

3-Aminobenzoic acid

-

Polyphosphoric acid (PPA)

-

Methanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, combine 2-Amino-5-fluorophenol (1 equivalent) and 3-Aminobenzoic acid (1 equivalent).

-

Add polyphosphoric acid (PPA) to the flask in sufficient quantity to create a stirrable paste.

-

Heat the reaction mixture to 180-200°C with stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure this compound.

Causality behind Experimental Choices:

-

Polyphosphoric acid (PPA): PPA serves as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization to form the benzoxazole ring.

-

Ice Quenching and Neutralization: This procedure is necessary to hydrolyze the PPA and neutralize the acidic conditions, allowing for the precipitation and subsequent extraction of the organic product.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds from reaction byproducts and unreacted starting materials.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques. The expected data is inferred from the analysis of structurally similar compounds.[6][7][8]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole and fluoroaniline rings. The amine protons will likely appear as a broad singlet. The fluorine atom will cause splitting of the adjacent proton signals.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretching (amine) |

| 1620-1580 | C=N stretching (oxazole ring) |

| 1520-1480 | Aromatic C=C stretching |

| 1250-1200 | C-F stretching |

| 1200-1100 | C-O-C stretching (oxazole ring) |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 228. Characteristic fragmentation patterns would involve the loss of small molecules like CO and HCN from the benzoxazole ring.

Caption: Experimental workflow for synthesis and characterization.

Applications in Drug Development

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[5][9]

Role in Signaling Pathways

Recent research has highlighted the potential of benzoxazole derivatives as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

-

VEGFR-2 Inhibition: Several studies have shown that benzoxazole derivatives can act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11][12] The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

-

Toll-Like Receptor 9 (TLR9) Antagonism: Benzoxazole derivatives have also been identified as antagonists of Toll-Like Receptor 9 (TLR9).[13] TLR9 is involved in the innate immune response and has been linked to various inflammatory and autoimmune diseases. Antagonism of TLR9 by small molecules like benzoxazole derivatives represents a promising therapeutic strategy for these conditions.

Caption: Potential inhibition of signaling pathways by benzoxazole derivatives.

Future Directions

The unique substitution pattern of this compound, combining the biologically active benzoxazole core with a fluoroaniline moiety, makes it a compelling candidate for further investigation. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. Future research should focus on the synthesis and biological evaluation of this compound and its analogs as potential therapeutic agents, particularly in the areas of oncology and immunology.

References

- 1. echemi.com [echemi.com]

- 2. 212758-52-6|2-(2-Fluorophenyl)benzo[d]oxazole|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Page 00800 (Chemical) [advtechind.com]

- 5. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. wwjmrd.com [wwjmrd.com]

- 9. biotech-asia.org [biotech-asia.org]

- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and development of benzoxazole derivatives with toll-like receptor 9 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for the evaluation of the solubility and stability of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline. As of the compilation of this guide, specific experimental data for this compound is not publicly available. Therefore, this guide focuses on detailed experimental protocols and theoretical considerations to enable researchers to generate this critical data.

Introduction

This compound is a complex heterocyclic compound featuring a benzoxazole core linked to a fluoroaniline moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with their constituent parts. Benzoxazoles are known for their wide range of pharmacological effects, while the fluoroaniline component can significantly influence properties such as metabolic stability and binding affinity. A thorough understanding of the solubility and stability of this molecule is paramount for its potential development as a therapeutic agent or advanced material. This guide outlines the necessary experimental procedures to fully characterize these properties.

Theoretical Physicochemical Properties

The solubility and stability of this compound are governed by its molecular structure. The benzoxazole ring system is relatively stable and aromatic in nature. The aniline portion of the molecule introduces a basic amino group, while the fluorine atom adds electronegativity and can influence metabolic pathways.

Key Structural Features Influencing Solubility and Stability:

-

Benzoxazole Ring: A fused heterocyclic system that is generally planar and contributes to the molecule's rigidity and potential for π-π stacking interactions. It is a weak base.

-

Fluoroaniline Moiety: The aniline amine group provides a site for protonation, making aqueous solubility pH-dependent. The fluorine substituent can increase lipophilicity and alter electronic properties.

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and the nitrogen and oxygen atoms in the benzoxazole ring can act as hydrogen bond acceptors.

-

Lipophilicity: The aromatic rings suggest that the compound is likely to be lipophilic, potentially leading to low aqueous solubility.

Solubility Profile

Due to its likely lipophilic nature, this compound is expected to have low aqueous solubility. Its solubility is anticipated to be pH-dependent due to the basic aniline nitrogen.

Predicted Solubility Behavior

-

In Aqueous Media: Low solubility is expected in neutral pH. Solubility is predicted to increase in acidic conditions due to the protonation of the aniline nitrogen, forming a more soluble salt.

-

In Organic Solvents: Good solubility is anticipated in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like ethanol and methanol. Non-polar solvents are unlikely to be effective.

Experimental Protocols for Solubility Determination

3.2.1 Aqueous Solubility (Thermodynamic)

This "shake-flask" method is considered the gold standard for determining equilibrium solubility.

Protocol:

-

Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually confirm the presence of undissolved solid.

-

Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

-

Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Perform the experiment in triplicate for each pH condition.

3.2.2 Kinetic Aqueous Solubility

This high-throughput method is useful for early-stage discovery.

Protocol:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock solution to an aqueous buffer in a 96-well plate.

-

Mix and incubate at a controlled temperature for a shorter period (e.g., 1-2 hours).

-

Measure the amount of precipitate formed using nephelometry (light scattering) or, after filtration, quantify the dissolved compound in the filtrate by UV spectroscopy or LC-MS.[1]

3.2.3 Solubility in Organic Solvents

Protocol:

-

Add an excess amount of the solid compound to a known volume of the selected organic solvent (e.g., methanol, ethanol, acetone, acetonitrile, DMSO).

-

Agitate the mixture at a constant temperature until equilibrium is reached.

-

Separate the solid and liquid phases.

-

Quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: Solubility

Table 1: Aqueous Solubility of this compound at 25 °C

| pH | Mean Solubility (µg/mL) | Standard Deviation |

| 1.2 | Data to be generated | Data to be generated |

| 4.5 | Data to be generated | Data to be generated |

| 6.8 | Data to be generated | Data to be generated |

| 7.4 | Data to be generated | Data to be generated |

| 9.0 | Data to be generated | Data to be generated |

Table 2: Solubility of this compound in Organic Solvents at 25 °C

| Solvent | Mean Solubility (mg/mL) | Standard Deviation |

| Methanol | Data to be generated | Data to be generated |

| Ethanol | Data to be generated | Data to be generated |

| Acetonitrile | Data to be generated | Data to be generated |

| DMSO | Data to be generated | Data to be generated |

| Ethyl Acetate | Data to be generated | Data to be generated |

Stability Profile

A comprehensive stability assessment involves forced degradation studies to identify potential degradation products and pathways. These studies are crucial for developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]

4.1.1 Hydrolytic Stability

Protocol:

-

Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

-

If the compound has poor aqueous solubility, a co-solvent like methanol or acetonitrile may be used, but its concentration should be minimized.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48, 168 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and detect any degradation products.

4.1.2 Oxidative Stability

Protocol:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3%) to the compound solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 24 hours).

-

Analyze samples at appropriate time intervals by a stability-indicating HPLC method.

4.1.3 Photostability

Protocol (in accordance with ICH Q1B):

-

Expose the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light.

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[4][5]

-

Maintain a control sample in the dark under the same temperature conditions.

-

Analyze the exposed and control samples by a stability-indicating HPLC method.

4.1.4 Thermal Stability

Protocol:

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) with and without humidity (e.g., 75% RH) for a specified duration.

-

Analyze the stressed samples at various time points using a stability-indicating HPLC method.

Data Presentation: Stability

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | % Degradation | Number of Degradants | Observations/Comments |

| 0.1 M HCl (60 °C, 48h) | Data to be generated | Data to be generated | Data to be generated |

| 0.1 M NaOH (60 °C, 48h) | Data to be generated | Data to be generated | Data to be generated |

| 3% H₂O₂ (RT, 24h) | Data to be generated | Data to be generated | Data to be generated |

| Photolytic (ICH Q1B) | Data to be generated | Data to be generated | Data to be generated |

| Thermal (80 °C, 48h) | Data to be generated | Data to be generated | Data to be generated |

| Thermal/Humidity (60 °C/75% RH, 48h) | Data to be generated | Data to be generated | Data to be generated |

Visualizations

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Diagram: Forced Degradation Study Logic

Caption: Logical Flow of a Forced Degradation Study.

Conclusion

The successful development of this compound for any application is critically dependent on a thorough understanding of its solubility and stability. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to systematically determine these properties. By following these methodologies, drug development professionals can generate the high-quality data required for lead optimization, formulation development, and regulatory submissions. The provided workflows and data tables serve as a template for organizing and presenting the results of these essential studies.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

The Diverse Biological Activities of Benzoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, consistently demonstrating a wide array of significant biological activities. This versatile heterocyclic ring system, composed of a benzene ring fused to an oxazole ring, serves as a core structural motif in numerous synthetic and naturally occurring compounds with therapeutic potential. The inherent aromaticity and the presence of nitrogen and oxygen heteroatoms allow for diverse substitutions, leading to a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the key biological activities of benzoxazole derivatives, presenting quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.

Anticancer Activity

Benzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various benzoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Benzoxazole-piperidine derivatives | MCF-7 (Breast) | 4.30 | Sorafenib | 4.95 |

| A549 (Lung) | 6.68 | Sorafenib | 6.32 | |

| PC-3 (Prostate) | 7.06 | Sorafenib | 6.57 | |

| Benzoxazole-1,3,4-oxadiazole derivatives | HT-29 (Colon) | - | Doxorubicin | - |

| Benzoxazole-combretastatin derivatives | MCF-7 (Breast) | - | Combretastatin A-4 | - |

| A549 (Lung) | - | Combretastatin A-4 | - | |

| Phortress analogue (3n) | HT-29 (Colon) | - | Doxorubicin | - |

| Benzoxazole derivatives as VEGFR-2 inhibitors (12l) | HepG2 (Liver) | 10.50 | Sorafenib | - |

| MCF-7 (Breast) | 15.21 | Sorafenib | - |

Note: "-" indicates that the specific value was mentioned as significant but not explicitly quantified in the provided search results.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10⁴ to 1x10⁵ cells/mL in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Benzoxazole derivatives can interfere with multiple signaling pathways implicated in cancer progression. For instance, some derivatives act as dual inhibitors of VEGFR-2 and c-Met kinases, crucial for angiogenesis and tumor metastasis.

Caption: Inhibition of VEGFR-2 and c-Met by benzoxazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzoxazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of benzoxazole derivatives are often evaluated in vivo using models like the carrageenan-induced paw edema test, where the percentage of edema inhibition is a key parameter. In vitro assays measure the inhibition of inflammatory mediators or enzymes.

| Compound ID | Assay | Activity |

| 3g | IL-6 inhibition | IC50 = 5.09 ± 0.88 µM[1] |

| 3d | IL-6 inhibition | IC50 = 5.43 ± 0.51 µM[1] |

| 3c | IL-6 inhibition | IC50 = 10.14 ± 0.08 µM[1] |

| 5b | p38α MAP kinase inhibition | IC50 = 0.031 ± 0.14 µM |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema indicates its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions with free access to food and water.

-

Grouping and Dosing: Divide the animals into groups (n=6-8), including a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the benzoxazole derivative. Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Edema Induction: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways in Anti-inflammatory Activity

A key mechanism for the anti-inflammatory action of some benzoxazole derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Others inhibit the p38α MAP kinase pathway, which plays a critical role in the production of inflammatory cytokines.

Caption: Inhibition of COX-2 and p38 MAP Kinase pathways.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzoxazole derivatives have shown broad-spectrum activity against various pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of benzoxazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| Compound II | Staphylococcus aureus | 50 | - | - |

| Compound III | Staphylococcus aureus | 25 | - | - |

| B7 | Pseudomonas aeruginosa | 16 | - | - |

| B11 | Pseudomonas aeruginosa | 16 | - | - |

| Multiple Compounds | Enterococcus faecalis | 64 | - | - |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Procedure:

-

Preparation of Inoculum: Culture the test microorganism in a suitable broth medium to achieve a logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the benzoxazole derivative in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for MIC determination by broth microdilution.

Other Notable Biological Activities

Beyond the major activities discussed, benzoxazole derivatives have shown potential in treating a range of other conditions.

Analgesic Activity

Several benzoxazole derivatives have exhibited significant analgesic effects, comparable to or even stronger than standard drugs like diclofenac sodium.

Quantitative Data:

-

Some 2-mercaptobenzoxazole derivatives showed stronger analgesic effects than diclofenac sodium in the acetic acid-induced writhing test.[2]

-

Benzoxazole clubbed 2-pyrrolidinones (compounds 19 and 20) showed dose-dependent reduction in pain response in the formalin-induced nociception test, with better potency than gabapentin at a 30 mg/kg dose.[3]

Experimental Protocol: Acetic Acid-Induced Writhing Test This is a common method for screening peripheral analgesic activity.

Procedure:

-

Administer the test compound to mice.

-

After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

-

Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes (abdominal constrictions and stretching of hind limbs).

-

A reduction in the number of writhes compared to a control group indicates analgesic activity.

Anticonvulsant Activity

Benzoxazole derivatives have been investigated for their potential in treating epilepsy.

Quantitative Data:

-

A 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole derivative showed an ED50 of 11.4 mg/kg in the maximal electroshock seizure (MES) model.

-

Another derivative (compound 5f) had an ED50 of 22.0 mg/kg in the MES model.[4]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test This is a primary screening model for generalized tonic-clonic seizures.

Procedure:

-

Administer the test compound to mice or rats.

-

After a specified time, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Protection against this seizure indicates anticonvulsant activity.

Neuroprotective Activity

Certain benzoxazole derivatives have shown promise in protecting neuronal cells from damage, which is relevant for neurodegenerative diseases like Alzheimer's.

Mechanism: One studied compound (5c) was found to protect PC12 cells from β-amyloid-induced apoptosis by promoting the phosphorylation of Akt and GSK-3β and decreasing the expression of NF-κB.[5][6]

Experimental Protocol: Aβ-induced Neurotoxicity in PC12 Cells This in vitro model mimics some aspects of Alzheimer's disease pathology.

Procedure:

-

Culture PC12 cells and treat them with aggregated β-amyloid peptide to induce neurotoxicity.

-

Co-treat the cells with the benzoxazole derivative.

-

Assess cell viability using the MTT assay or other relevant methods.

-

An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

Caption: Neuroprotective mechanism via the Akt/GSK-3β/NF-κB pathway.

Antiviral Activity

Benzoxazole derivatives have also been explored for their antiviral properties.

Quantitative Data:

-

A flavonol derivative containing benzoxazole (X17) showed curative and protective EC50 values against Tobacco Mosaic Virus (TMV) of 127.6 and 101.2 µg/mL, respectively, which were superior to the reference drug ningnanmycin.[7]

Experimental Protocol: Plaque Reduction Assay This is a standard method to quantify the antiviral activity of a compound.

Procedure:

-

Grow a monolayer of host cells in a multi-well plate.

-

Infect the cells with a known amount of virus in the presence of serial dilutions of the benzoxazole derivative.

-

After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

-

Incubate the plate until plaques (zones of cell death) are visible.

-

Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The reduction in the number of plaques in the presence of the compound compared to a control indicates antiviral activity.

Antidiabetic Activity

Some benzoxazole derivatives have been evaluated for their potential to manage diabetes, primarily by inhibiting carbohydrate-digesting enzymes.

Mechanism: These compounds can inhibit α-amylase and α-glucosidase, enzymes that break down complex carbohydrates into glucose. This action can help to lower postprandial blood glucose levels.

Experimental Protocol: α-Amylase and α-Glucosidase Inhibition Assay This in vitro assay measures the inhibitory effect of a compound on these key digestive enzymes.

Procedure (α-Amylase):

-

Prepare a reaction mixture containing the test compound, phosphate buffer, and α-amylase enzyme solution.

-

After a pre-incubation period, add a starch solution to initiate the reaction.

-

Incubate and then stop the reaction.

-

Measure the amount of reducing sugar produced (e.g., using dinitrosalicylic acid reagent) colorimetrically.

-

A decrease in the amount of reducing sugar compared to a control indicates enzyme inhibition.

The benzoxazole scaffold is a cornerstone in the development of new therapeutic agents due to its remarkable versatility and broad range of biological activities. The information presented in this guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The continued exploration of benzoxazole derivatives, aided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds significant promise for the development of novel and effective treatments for a multitude of human diseases.

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 3. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 7. m.youtube.com [m.youtube.com]

In Silico Prediction of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the in silico prediction of properties for 3-(1,3-benzoxazol-2-yl)-4-fluoroaniline. Due to the limited availability of experimental data for this specific compound in public databases, the quantitative values presented herein are computationally derived estimates. These predictions serve as a foundational guide for further research and require experimental validation.

Introduction

This compound is a novel organic molecule featuring a benzoxazole core linked to a fluoroaniline moiety. The benzoxazole scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The inclusion of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability and binding affinity.

In the early stages of drug discovery and chemical research, computational, or in silico, methods provide a rapid and cost-effective means to predict the physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and biological properties of new chemical entities. This guide provides a comprehensive overview of the predicted properties of this compound and details the methodologies for both its in silico evaluation and subsequent experimental validation.

In Silico Prediction Workflow

The computational evaluation of a novel compound follows a structured workflow. This process begins with the 2D structure of the molecule, which serves as the input for various predictive models. Each step provides critical data points that collectively build a comprehensive profile of the compound's potential as a drug candidate or research tool.

Caption: General workflow for in silico property prediction.

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a molecule's behavior in both chemical and biological systems. They influence solubility, permeability, and formulation characteristics. The predicted properties for this compound are summarized below.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₃H₉FN₂O | Defines the elemental composition. |

| Molecular Weight | 228.23 g/mol | Influences diffusion and permeability; typically <500 Da for oral drugs. |

| logP (Octanol/Water) | 3.45 ± 0.35 | Measures lipophilicity; affects absorption, distribution, and toxicity. |

| Aqueous Solubility (logS) | -3.80 (Poorly Soluble) | Impacts dissolution and absorption; crucial for bioavailability. |

| pKa (Most Basic) | 2.85 ± 0.10 (Aniline N) | Determines the ionization state at physiological pH, affecting solubility and binding. |

| Polar Surface Area (PSA) | 54.9 Ų | Influences membrane permeability; typically <140 Ų for CNS penetration. |

| Hydrogen Bond Donors | 1 | Number of N-H or O-H bonds; affects binding and solubility. |

| Hydrogen Bond Acceptors | 3 | Number of N or O atoms; affects binding and solubility. |

| Rotatable Bonds | 1 | Indicates molecular flexibility. |

Predicted ADMET Profile

The ADMET profile predicts the disposition of a compound within an organism, providing insights into its potential efficacy and safety.

| ADMET Parameter | Category | Predicted Outcome | Implication |

| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the GI tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) | BBB+ (Likely to cross) | Compound may penetrate the central nervous system. |

| Plasma Protein Binding | High (>90%) | May have a longer duration of action but lower free drug concentration. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates. | |

| Excretion | --- | Data not reliably predicted | --- |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations. |

| Hepatotoxicity (DILI) | Yes (Alert) | Potential risk of drug-induced liver injury. | |

| hERG Inhibition | Low Risk | Low probability of causing cardiotoxicity. |

Predicted Biological Activity and Signaling Pathway Involvement

In silico target prediction tools operate on the principle of chemical similarity, suggesting that molecules with similar structures may bind to the same biological targets. Based on the benzoxazole scaffold, this compound is predicted to interact with targets associated with cancer and inflammation.

Predicted Target Classes:

-

Kinases: The benzoxazole moiety is a common scaffold in kinase inhibitors. Predictions suggest potential activity against receptor tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases involved in cell proliferation and survival signaling.

-

DNA-related enzymes: Some benzoxazole derivatives are known to interact with enzymes like topoisomerase.

-

Inflammatory Pathway Enzymes: Potential for inhibition of enzymes like cyclooxygenase (COX).

Given the high prediction scores for kinase inhibition, a plausible mechanism of action could involve the modulation of key cell signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Methodologies

In Silico Prediction Protocols

This section outlines the general steps to obtain the predicted properties using freely available web-based tools.

Protocol 1: Physicochemical and ADMET Prediction using ADMETlab 2.0 or ADMETboost

-

Input Structure: Locate the input area. The molecule can be entered in several ways:

-

Draw: Use the integrated molecular editor to draw the structure of this compound.

-

SMILES Input: Paste the SMILES string (Nc1ccc(c(F)c1)-c2nc3ccccc3o2) into the text box.

-

-

Run Prediction: Click the "Predict" or "Submit" button to start the calculations.

-

Data Collection: The server will return a comprehensive report, often organized into tabs or sections (e.g., Physicochemical Properties, Absorption, Distribution, Metabolism, Excretion, Toxicity).

-

Summarize Data: Transcribe the predicted numerical values and classifications into the summary tables as shown in Sections 3 and 4 of this guide.

Protocol 2: Biological Target Prediction using SwissTargetPrediction

-

Navigate to the Web Server: Access the SwissTargetPrediction tool (--INVALID-LINK--).

-

Input Structure: Enter the molecule's SMILES string (Nc1ccc(c(F)c1)-c2nc3ccccc3o2) or draw it using the provided editor.

-

Select Organism: Choose "Homo sapiens" as the target organism for drug discovery applications.

-

Run Prediction: Click the "Predict targets" button.

-

Analyze Results: The output will display a list of the most probable macromolecular targets, ranked by probability. The results are often visualized as a pie chart showing the distribution of target classes (e.g., kinases, proteases, enzymes).

-

Identify Key Classes: Note the most prominent and highest-probability target classes to inform the "Predicted Biological Activity" section.

Experimental Validation Protocols

The following are standardized laboratory protocols for determining key physicochemical properties to validate the in silico predictions.

Protocol 3: Melting Point Determination using Capillary Method

-

Sample Preparation: Ensure the compound is a dry, crystalline solid. Finely powder a small amount of the sample.[2]

-

Loading the Capillary Tube: Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the closed end. The sample height should be 2-3 mm.[2]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.

-

Heating and Observation:

-

For an unknown melting point, perform a rapid heating (10-20 °C/min) to find an approximate range.

-

For an accurate measurement, use a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

-

Recording the Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Protocol 4: Aqueous Solubility Determination using Shake-Flask Method

-

System Preparation: Add an excess amount of the solid compound to a vial containing a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4). The excess solid ensures that a saturated solution is formed.[3]

-

Equilibration: Seal the vial and place it in a shaker or agitator within a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation at a controlled temperature, followed by careful removal of the supernatant, or by passing the solution through a syringe filter (e.g., 0.22 µm).[3]

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Calculation: Calculate the original concentration in the saturated solution based on the dilution factor. This concentration is the aqueous solubility of the compound at that temperature.

Protocol 5: logP (Octanol-Water Partition Coefficient) Determination

-

Solvent Saturation: Prepare the two phases by mutually saturating n-octanol with water and water (or PBS buffer, pH 7.4) with n-octanol. This is done by mixing the two solvents vigorously and allowing them to separate.[5]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases. The final concentration should be within the linear range of the analytical method.[5]

-

Partitioning: Seal the vial and mix thoroughly for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Sampling and Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).[6]

-

Calculation: The logP is calculated using the following formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])[7]

Conclusion

The in silico profile of this compound suggests it is a molecule with drug-like characteristics, including good predicted intestinal absorption and CNS penetration. The primary concerns identified are its potential for inhibiting key metabolic enzymes (CYP2D6, CYP3A4) and a risk of hepatotoxicity, which are common liabilities for aromatic heterocyclic compounds. The predicted affinity for protein kinases makes it an interesting candidate for further investigation in oncology or anti-inflammatory research. This computational assessment provides a strong rationale for the synthesis and experimental validation of this compound, prioritizing assays for metabolic enzyme inhibition, cytotoxicity, and kinase panel screening to confirm the predicted profile.

References

A Methodological Guide to the Thermochemical Analysis of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of available scientific literature did not yield specific experimental or computational thermochemical data for 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline. This guide, therefore, presents a framework of established methodologies for the thermochemical analysis of structurally related benzoxazole and fluorinated aniline derivatives. The data herein is illustrative and intended to provide a technical blueprint for future research on the target compound.

The thermochemical characterization of novel chemical entities is paramount in drug development and materials science. Properties such as enthalpy of formation provide critical insights into molecular stability, which is essential for predicting reactivity, decomposition pathways, and overall suitability for pharmaceutical applications. Benzoxazole derivatives, in particular, are of significant interest due to their wide range of biological activities.[1] This document outlines the key experimental and computational protocols required for a thorough thermochemical analysis of this compound.

Illustrative Thermochemical Data for Benzoxazole and Fluoroaniline Derivatives

The following table summarizes the types of quantitative data that would be obtained through the methodologies described in this guide. The values presented are from studies on related compounds and serve as examples.

| Property | Symbol | 2-Methylbenzoxazole[2][3] | 2,5-Dimethylbenzoxazole[2][3] | 4-Fluoroaniline[4][5] | Unit |

| Standard Molar Enthalpy of Formation (liquid/crystal) | ΔfH°m(l/cr) | 1.9 ± 2.6 | -41.7 ± 2.4 | -123.5 ± 1.6 | kJ·mol⁻¹ |

| Standard Molar Energy of Combustion | ΔcU°m(l/cr) | -4151.8 ± 2.4 | -4752.6 ± 2.2 | - | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Vaporization/Sublimation | Δl/crgH°m | 54.8 ± 0.6 | 63.8 ± 0.5 | 56.4 ± 0.5 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°m(g) | 56.7 ± 2.7 (Exp.) | 22.1 ± 2.5 (Exp.) | -67.1 ± 1.7 (Exp.) | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°m(g) | 54.0 (Calc.) | 20.9 (Calc.) | -67.8 (Calc.) | kJ·mol⁻¹ |

Experimental Protocols

A combination of calorimetric techniques is typically employed to determine the key thermochemical properties of a compound.

Static Bomb Combustion Calorimetry

This technique is used to measure the standard molar energy of combustion (ΔcU°m) of the compound. From this value, the standard molar enthalpy of formation in the condensed phase (ΔfH°m(cr or l)) can be derived.[3][6]

Methodology:

-

Sample Preparation: A pellet of the sample (typically 0.5-1.0 g) is weighed with high precision. For liquid samples, they are often enclosed in polyethylene bags of known combustion energy.[2]

-

Bomb Assembly: The sample is placed in a crucible within a high-pressure stainless-steel vessel, the "bomb." A fuse wire is positioned to make contact with the sample. A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state.[7][8]

-

Pressurization and Combustion: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.[2] It is then submerged in a known volume of water in a calorimeter. The sample is ignited by passing an electric current through the fuse wire.

-

Data Acquisition: The temperature change of the water in the calorimeter is meticulously recorded.

-

Calculation: The energy of combustion is calculated from the temperature rise, after accounting for the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid), the energy of fuse ignition, and corrections for the formation of nitric acid from residual nitrogen.[9] The standard molar enthalpy of formation is then calculated using Hess's law.

Calvet Microcalorimetry

This method is used to determine the standard molar enthalpy of vaporization or sublimation (Δl/crgH°m).[1][6] This value is crucial for converting the enthalpy of formation from the condensed phase to the gaseous phase.

Methodology:

-

Sample Introduction: A small, precisely weighed sample is dropped into the calorimeter, which is maintained at a constant temperature (e.g., 298.15 K).

-

Vaporization/Sublimation: The sample is vaporized or sublimated under vacuum. The heat absorbed during this phase transition is measured by the calorimeter's heat flow sensors.[1]

-

Calibration: The instrument is calibrated by applying a known amount of heat through the Joule effect.[1]

-

Calculation: The enthalpy of sublimation or vaporization is calculated from the integrated heat flow signal and the molar mass of the sample.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the melting temperature (Tm) and the enthalpy of fusion (ΔfusH°m) for solid compounds.[6]

Methodology:

-

Sample Preparation: A small amount of the sample is sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are heated at a constant rate.

-

Data Analysis: The difference in heat flow required to maintain the sample and reference at the same temperature is measured. The melting point is identified as the onset or peak of the endothermic transition, and the enthalpy of fusion is determined by integrating the area of the melting peak.[10]

Computational Protocols

Computational chemistry provides a powerful tool for predicting thermochemical properties, which can be used to validate experimental results or to estimate data for compounds that are difficult to study experimentally.

G3(MP2)//B3LYP Composite Method

The Gaussian-3 (G3) theory and its variants, such as G3(MP2)//B3LYP, are high-accuracy composite methods designed to calculate thermochemical data like enthalpies of formation.[11][12] This method has been shown to yield reliable results for benzoxazole and fluoroaniline derivatives.[2][5][6]

Methodology:

-

Geometry Optimization: The molecular geometry of the compound is optimized using Density Functional Theory (DFT) at the B3LYP level with the 6-31G(d) basis set.[13]

-

Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy (ZPVE).[13]

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets.[13]

-

Energy Correction: The final G3(MP2)//B3LYP energy is obtained by combining the energies from the different levels of calculation and adding several correction terms, including a higher-level correction (HLC), to approximate the result of a very high-level calculation with a very large basis set.[13]

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is then calculated from the computed total energy using atomization or isodesmic reaction schemes.

Visualizations

Experimental Workflow

Caption: Experimental workflow for thermochemical analysis.

Data Integration and Validation

Caption: Logical relationship between experimental and computational data.

References

- 1. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]

- 2. Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: an experimental and computational study | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. figshare.com [figshare.com]

- 5. Combined experimental and computational study of the thermochemistry of the fluoroaniline isomers. | Semantic Scholar [semanticscholar.org]

- 6. Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ivypanda.com [ivypanda.com]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. biopchem.education [biopchem.education]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Group of Prof. Hendrik Zipse | G3(MP2)B3 theory - the most economical method [zipse.cup.uni-muenchen.de]

Commercial suppliers of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline for research

For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity chemical intermediates is a critical first step in the journey of discovery. This in-depth technical guide provides a comprehensive overview of commercial suppliers for the research-grade compound 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline (CAS No. 220705-28-2), along with essential experimental protocols for its handling and analysis.

Commercial Supplier Landscape

A thorough investigation of the chemical supplier market has identified several vendors offering this compound for research purposes. The availability, purity, and offered quantities vary among suppliers, underscoring the importance of careful selection based on specific research needs. The following table summarizes the offerings from key suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Price | Availability |

| Echemi | 220705-28-2 | >98% | Inquire | Inquire | Inquire |

| Matrix Scientific | 220705-28-2 | >98% | Inquire | Inquire | Inquire |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | 220705-28-2 | >98% | Inquire | Inquire | Inquire |

Note: Pricing and availability are subject to change. Researchers are advised to contact the suppliers directly for the most current information.

Experimental Protocols

Synthesis of Benzoxazole Derivatives

The synthesis of benzoxazole derivatives, such as the target compound, often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. A general procedure involves heating the reactants in the presence of a dehydrating agent or a catalyst. For instance, a common method is the reaction of 2-aminophenols with carboxylic acids in polyphosphoric acid (PPA) or under microwave irradiation to facilitate cyclodehydration.

General Synthetic Pathway for Benzoxazoles:

Caption: General synthesis of benzoxazoles.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or impurities. Common purification techniques for compounds of this nature include:

-

Recrystallization: The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and may require some experimentation.

-

Column Chromatography: This technique is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through the column.

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of a reaction. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid or acetic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the compound has maximum absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the synthesized compound. The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide detailed information about the proton environment in the molecule. The ¹³C NMR spectrum reveals the number and types of carbon atoms present.

Workflow for Procurement and Quality Control:

Caption: Procurement and quality control workflow.

This guide provides a foundational understanding for researchers seeking to procure and utilize this compound. By carefully selecting suppliers and employing rigorous experimental and analytical techniques, scientists can ensure the quality and integrity of their starting materials, a cornerstone of reproducible and reliable research.

Methodological & Application

HPLC analytical method development for 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline

An optimized High-Performance Liquid Chromatography (HPLC) method has been developed for the quantification of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline, a key intermediate in pharmaceutical synthesis. This method is crucial for ensuring the purity and quality control of the compound in drug development and manufacturing processes. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be simple, precise, accurate, and specific.

Application Note

Introduction

This compound is a significant building block in the synthesis of various pharmaceutical agents. A reliable analytical method is essential for its quantification and impurity profiling. This application note details a validated RP-HPLC method suitable for routine quality control and stability testing.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. A C18 column was utilized with a mobile phase consisting of acetonitrile and a phosphate buffer, providing good peak symmetry and resolution. UV detection was performed at 254 nm, where the analyte exhibits significant absorbance.

Method Validation